4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole 4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13690897
InChI: InChI=1S/C6H2Br2ClN3/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H,(H,10,11,12)
SMILES: C1=C(C2=NNN=C2C(=C1Cl)Br)Br
Molecular Formula: C6H2Br2ClN3
Molecular Weight: 311.36 g/mol

4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole

CAS No.:

Cat. No.: VC13690897

Molecular Formula: C6H2Br2ClN3

Molecular Weight: 311.36 g/mol

* For research use only. Not for human or veterinary use.

4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole -

Molecular Formula C6H2Br2ClN3
Molecular Weight 311.36 g/mol
IUPAC Name 4,7-dibromo-5-chloro-2H-benzotriazole
Standard InChI InChI=1S/C6H2Br2ClN3/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H,(H,10,11,12)
Standard InChI Key DHRCZELSYBBKOB-UHFFFAOYSA-N
SMILES C1=C(C2=NNN=C2C(=C1Cl)Br)Br
Canonical SMILES C1=C(C2=NNN=C2C(=C1Cl)Br)Br

Chemical Identity and Structural Characteristics

Physicochemical Properties

PropertyValueSource
Molecular Weight311.36 g/mol
Molecular FormulaC₆H₂Br₂ClN₃
Storage Conditions2–8°C in sealed containers
Hazard StatementsH302, H315, H319, H335

The compound’s logP (2.48) suggests moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for synthesizing 4,7-dibromo-6-chloro-1H-benzo[d] triazole are scarce, benzotriazole derivatives are typically synthesized via:

  • Halogenation: Direct bromination/chlorination of benzotriazole precursors using agents like Br₂ or Cl₂ in the presence of Lewis acids .

  • Cyclization Reactions: Formation of the triazole ring via Huisgen azide-alkyne cycloaddition or condensation of o-phenylenediamine derivatives .

For example, halogenation of 1H-benzotriazole with bromine in acetic acid could yield dibromo intermediates, followed by chlorination at the 6-position .

Reactivity Profile

The bromine and chlorine atoms render the compound susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura) :

  • Nucleophilic Substitution: Methoxide or amine nucleophiles displace halogens, enabling functionalization.

  • Cross-Coupling: Palladium-catalyzed reactions with boronic acids introduce aryl/alkyl groups .

Applications in Scientific Research

Pharmaceutical Intermediates

Benzotriazole derivatives exhibit antimicrobial, antifungal, and antitumor activities . The halogenated structure of this compound enhances its binding affinity to biological targets, such as enzymes involved in microbial cell wall synthesis . For instance, analogous compounds inhibit protein kinase CK2, a target in cancer therapy .

Materials Science

In organic electronics, halogenated benzotriazoles serve as electron-deficient moieties in conjugated polymers for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . The bromine atoms facilitate polymerization via Stille or Suzuki couplings, while chlorine fine-tunes electronic properties .

Agricultural Chemistry

As a precursor to herbicides and pesticides, the compound’s reactivity enables derivatization into bioactive agents targeting plant pathogens .

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesApplications
1H-BenzotriazoleNo halogen substituentsLess reactiveCorrosion inhibition
4,7-Dibromo-1H-benzotriazoleLacks chlorine at position 6Reduced electrophilicityOrganic synthesis
6-Chloro-1H-benzotriazoleLacks bromine substituentsLower molecular weightPharmaceutical intermediates

The dual halogenation in 4,7-dibromo-6-chloro-1H-benzo[d] triazole enhances its versatility compared to mono-halogenated analogs .

Future Directions and Research Gaps

  • Synthetic Optimization: Develop efficient, scalable routes with higher yields.

  • Biological Screening: Evaluate antiparasitic and antiviral activity given the success of related benzotriazoles .

  • Environmental Impact: Assess biodegradation and ecotoxicity to ensure sustainable use .

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